molecular formula C10H10N2O3S B14476413 N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide CAS No. 65412-56-8

N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide

Cat. No.: B14476413
CAS No.: 65412-56-8
M. Wt: 238.27 g/mol
InChI Key: XNCKLMOKHNCILH-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are designed to be efficient and environmentally friendly, aligning with the principles of green chemistry.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and methoxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

CAS No.

65412-56-8

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

N-hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide

InChI

InChI=1S/C10H10N2O3S/c1-15-10-7-4-6(5-9(13)11-14)2-3-8(7)16-12-10/h2-4,14H,5H2,1H3,(H,11,13)

InChI Key

XNCKLMOKHNCILH-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC2=C1C=C(C=C2)CC(=O)NO

Origin of Product

United States

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